

Application Notes and Protocols: AZD1208 In Vitro Cell Viability Assays

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Compound of Interest		
Compound Name:	AZD1208	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro efficacy of **AZD1208**, a potent pan-Pim kinase inhibitor, on the viability of cancer cell lines. The methodologies outlined are based on established research and are intended to guide researchers in setting up robust and reproducible experiments.

Introduction

AZD1208 is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3)[1][2]. Pim kinases are serine/threonine kinases that are downstream effectors in many cytokine and growth factor signaling pathways. Their upregulation is observed in various malignancies, including acute myeloid leukemia (AML) and solid tumors[2][3]. AZD1208 has been shown to induce cell cycle arrest and apoptosis in sensitive cell lines, making it a compound of interest in oncology research[1][4]. The protocols below describe common in vitro assays to quantify the cytotoxic and cytostatic effects of AZD1208.

Mechanism of Action: Signaling Pathway

AZD1208 inhibits Pim kinases, which play a crucial role in cell survival and proliferation by phosphorylating various downstream targets. A key pathway affected is the mTOR signaling

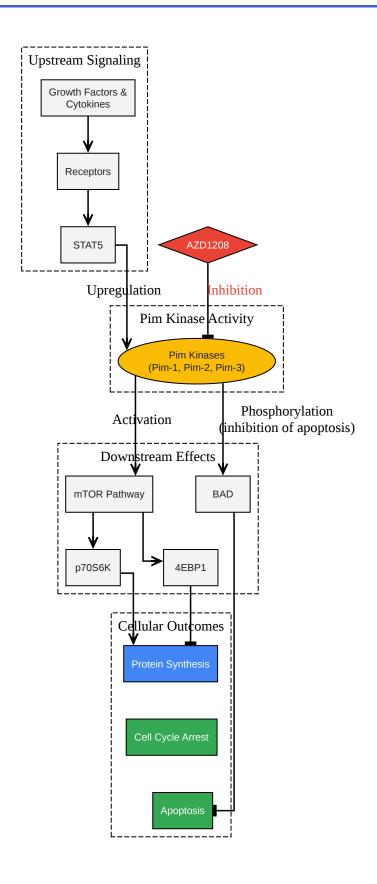






cascade. Inhibition of Pim kinases by **AZD1208** leads to a dose-dependent reduction in the phosphorylation of key proteins such as 4E-BP1, p70S6K, S6 ribosomal protein, and the proappototic protein BAD[1][2]. This disruption of the signaling cascade ultimately leads to the inhibition of protein synthesis, cell cycle arrest, and apoptosis[1][2].





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Caption: AZD1208 signaling pathway.



Quantitative Data Summary

The following table summarizes the inhibitory concentrations of **AZD1208** against Pim kinases and its growth inhibitory effects on various cancer cell lines.

Parameter	Target/Cell Line	IC50/GI50 Value	Notes
IC50	Pim-1 (enzymatic)	0.4 nM	ATP-competitive inhibition[2].
Pim-2 (enzymatic)	5.0 nM	ATP-competitive inhibition[2].	
Pim-3 (enzymatic)	1.9 nM	ATP-competitive inhibition[2].	
GI50	MOLM-16 (AML)	<1 μΜ	Sensitivity correlates with high Pim-1 expression[2].
KG-1a (AML)	<1 μΜ	Sensitivity correlates with high Pim-1 expression[2].	_
MV4-11 (AML)	<1 μΜ	FLT3-ITD mutated cell line[5].	
EOL-1 (AML)	<1 µM	_	-
Kasumi-3 (AML)	<1 µM		
93T449 (Liposarcoma)	~20 μM	Cytostatic/cytotoxic effect observed[6].	

Experimental Protocols Protocol 1: Short-Term Cell Viability (Metabolic Assay)

This protocol is designed to assess the effect of **AZD1208** on cell viability over a 72-hour period using a metabolic assay such as CellTiter-Blue® or MTT.

Materials:



- Cancer cell line of interest (e.g., MOLM-16 for suspension, 93T449 for adherent)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% L-glutamine)
- AZD1208 (stock solution in DMSO)
- 96-well clear-bottom cell culture plates (black for fluorescence, clear for absorbance)
- CellTiter-Blue® Reagent (Promega) or MTT Reagent (5 mg/mL in PBS)
- Solubilization buffer (for MTT assay: e.g., 10% SDS in 0.01 M HCl)
- Plate reader (fluorescence or absorbance)

Procedure:

- Cell Seeding:
 - \circ For suspension cells (e.g., MOLM-16), seed at a density of 20,000 cells per well in 90 μ L of complete medium[4].
 - For adherent cells, seed at a density that will ensure they are in a logarithmic growth phase at the end of the experiment (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
- Compound Preparation and Treatment:
 - Prepare serial dilutions of AZD1208 in complete growth medium from the DMSO stock.
 Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
 - Add 10 μL of the diluted AZD1208 or vehicle control (medium with DMSO) to the appropriate wells.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.







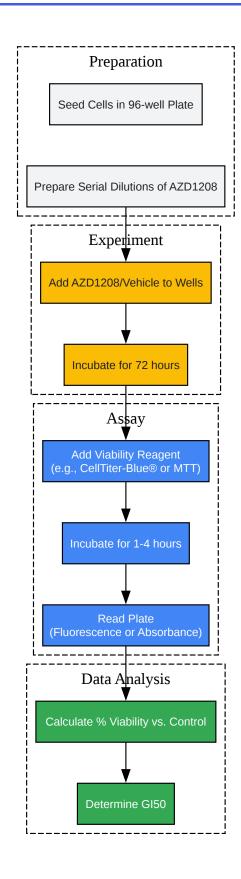
• Viability Assessment:

- \circ For CellTiter-Blue®: Add 20 μ L of the reagent to each well. Incubate for 1-4 hours at 37°C. Measure fluorescence (560Ex/590Em).
- For MTT: Add 20 μL of MTT reagent to each well. Incubate for 2-4 hours at 37°C until formazan crystals form. Carefully remove the medium and add 100 μL of solubilization buffer. Incubate for another 1-2 hours at 37°C with gentle shaking to dissolve the crystals. Measure absorbance at 570 nm.

• Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the viability data against the log concentration of AZD1208 to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).





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Caption: Short-term cell viability assay workflow.



Protocol 2: Long-Term Cell Viability (Colony Formation Assay)

This assay assesses the ability of single cells to proliferate and form colonies over a longer period (10-14 days) following treatment with **AZD1208**.

Materials:

- · Cancer cell line of interest
- Complete growth medium
- AZD1208 (stock solution in DMSO)
- · 6-well cell culture plates
- Coomassie blue staining solution (0.1% Coomassie blue, 50% methanol, 10% acetic acid)

Procedure:

- · Cell Seeding:
 - Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for colony formation. Incubate for 24-48 hours to allow for cell attachment (for adherent cells) and recovery.
- Compound Treatment:
 - \circ Treat the cells with various concentrations of **AZD1208** (e.g., 0.1, 0.5, 1, 2.5, and 5 μ M) or a vehicle control[7].
 - Replace the medium containing the compound every 3 days to ensure consistent drug exposure.
- Incubation:
 - Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.



- · Colony Staining:
 - Carefully wash the wells with PBS.
 - Fix the colonies with 100% methanol for 10-15 minutes.
 - Remove the methanol and add the Coomassie blue staining solution. Incubate for 20-30 minutes at room temperature.
 - Wash the wells with water to remove excess stain and allow the plates to air dry.
- Data Analysis:
 - Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
 - Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions such as cell seeding density, compound concentrations, and incubation times for their specific cell lines and experimental goals.

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